molecular formula C21H26ClN3OS B13443251 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol CAS No. 1189961-11-2

2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol

Cat. No.: B13443251
CAS No.: 1189961-11-2
M. Wt: 412.0 g/mol
InChI Key: RGCVKNLCSQQDEP-BGKXKQMNSA-N
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Description

Structure and Purpose: This compound is a deuterated derivative of perphenazine, a phenothiazine-class antipsychotic. The deuterium atoms replace hydrogen at positions 2, 3, 5, and 6 of the piperazine ring, enhancing metabolic stability and making it valuable for pharmacokinetic studies, isotope dilution assays, or as an internal standard in mass spectrometry .

Properties

CAS No.

1189961-11-2

Molecular Formula

C21H26ClN3OS

Molecular Weight

412.0 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol

InChI

InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i10D2,11D2,12D2,13D2

InChI Key

RGCVKNLCSQQDEP-BGKXKQMNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])CCO)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol involves several steps. The starting material, 2-chlorophenothiazine, undergoes a series of reactions including alkylation with 3-chloropropylamine to form the intermediate compound. This intermediate is then reacted with 2,2,3,3,5,5,6,6-octadeuteriopiperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The compound exerts its effects primarily by binding to dopamine D1 and D2 receptors, inhibiting their activity. This action is responsible for its antipsychotic effects. Additionally, it binds to serotonin, histamine, and alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Deuterated Compounds: Studies show deuterated perphenazine improves signal-to-noise ratios in bioanalytical assays, aiding precise therapeutic drug monitoring .
  • Fluphenazine vs. Perphenazine : Fluphenazine’s trifluoromethyl group confers 10-fold higher potency but increases extrapyramidal side effects .
  • Thiopropazate: Clinical trials in the 1960s demonstrated reduced dosing frequency compared to perphenazine, but it is now rarely used .

Biological Activity

The compound 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol is a derivative of phenothiazine that exhibits significant biological activity. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Phenothiazine Derivatives

Phenothiazines are a class of compounds known for their antipsychotic and antiemetic properties. They primarily function as dopamine receptor antagonists and have been explored for their anticancer activities. The specific compound in focus incorporates a chlorophenothiazine moiety linked to a piperazine structure, which enhances its biological activity.

  • Dopamine D2 Receptor Antagonism : The compound exhibits strong binding affinity to dopamine D2 receptors, which is crucial for its antipsychotic effects. This mechanism is similar to other phenothiazines like perphenazine .
  • Cytotoxic Activity : Research indicates that the compound induces apoptosis in various cancer cell lines. In particular, it has shown selective cytotoxicity towards MCF-7 breast cancer cells with an IC50 value significantly lower than that observed in non-tumorigenic cells .
  • Tubulin Interaction : Molecular docking studies suggest that the compound can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase . This mechanism is vital for its potential use in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Notes
CytotoxicityMCF-7 (breast cancer)3.5Selective effect compared to MCF-10A
CytotoxicityHL-60 (leukemia)10Significant inhibition observed
Tubulin PolymerizationVarious cancer linesN/AInhibits polymerization
Apoptosis InductionCOLO 320 (colon cancer)N/ASynergistic effects with doxorubicin

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that the compound exhibited potent antiproliferative activity against multidrug-resistant COLO 320 colon adenocarcinoma cells . The combination of phenothiazine and triazole groups in its structure contributed to enhanced efficacy.
  • In Vivo Studies : Research involving zebrafish embryos indicated that the compound could reduce tumor growth effectively when administered at specific concentrations . The results support its potential as an anticancer agent.
  • Pharmacokinetics : The pharmacokinetic profile shows that the compound has a favorable absorption rate with peak serum concentrations achieved within hours post-administration . Its elimination half-life ranges from 9 to 12 hours, indicating a sustained therapeutic effect.

Q & A

Basic: What are the key synthetic pathways for synthesizing 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol?

Methodological Answer:
The synthesis typically involves three stages:

Phenothiazine Core Functionalization : Introduce the 2-chloro substituent via electrophilic substitution or halogenation, followed by alkylation of the tertiary amine at the 10-position using 3-bromopropyl bromide.

Piperazine Deuteration : Deuterated piperazine derivatives are prepared via catalytic H/D exchange using deuterated solvents (e.g., D₂O) and platinum/palladium catalysts under controlled pH and temperature.

Ethanol Side-Chain Incorporation : React the deuterated piperazine with ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to install the ethanol moiety.
Key Validation : Confirm deuteration efficiency via mass spectrometry (MS) and isotopic purity by 1H-NMR^1\text{H-NMR} (absence of proton signals at deuterated positions) .

Advanced: How does deuteration of the piperazine ring influence the compound’s metabolic stability and pharmacokinetic profile?

Methodological Answer:
Deuteration alters metabolic pathways by slowing cytochrome P450-mediated oxidation (via the kinetic isotope effect). To evaluate this:

  • In Vitro Assays : Use hepatic microsomes or recombinant CYP isoforms (e.g., CYP3A4) to compare metabolic rates between deuterated/non-deuterated analogs via LC-MS quantification of metabolites.
  • In Silico Modeling : Apply molecular dynamics simulations (e.g., COMSOL Multiphysics) to predict deuterium’s impact on bond dissociation energies and enzyme-substrate interactions .
  • Pharmacokinetic Studies : Conduct rodent trials with deuterated vs. non-deuterated forms, measuring plasma half-life (t1/2t_{1/2}) and AUC (area under the curve) via serial blood sampling and HPLC analysis .

Basic: Which analytical techniques are most effective for characterizing structural and isotopic purity?

Methodological Answer:

  • Isotopic Purity : 2H-NMR^2\text{H-NMR} or 1H ^1\text{H}-decoupled 13C-NMR^{13}\text{C-NMR} to confirm deuterium incorporation at specified positions.
  • Structural Confirmation : High-resolution MS (HRMS) for molecular formula validation and HPLC-PDA (photodiode array) to detect non-deuterated impurities (<0.1% threshold).
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, particularly for chiral centers in the piperazine ring .

Advanced: How can researchers resolve contradictory data regarding the compound’s receptor-binding affinity across studies?

Methodological Answer:
Contradictions often arise from methodological variability. To address this:

Standardize Assay Conditions : Use factorial design (e.g., 2k^k designs) to isolate variables like buffer pH, temperature, and ligand concentration impacting binding assays .

Cross-Validate Techniques : Compare surface plasmon resonance (SPR), radioligand binding, and computational docking (e.g., AutoDock Vina) to identify systematic biases.

Theoretical Alignment : Reconcile discrepancies by linking results to receptor conformational dynamics (e.g., allosteric modulation) using molecular dynamics simulations .

Basic: What methodological approaches ensure stability during storage and handling?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, light) for 4–8 weeks, monitoring degradation via HPLC-UV. Common impurities include oxidized phenothiazine derivatives and ethanol-side-chain esters .
  • Deuterium Retention : Validate isotopic stability under storage conditions using isotopic ratio MS (IRMS).
  • Formulation Strategies : Use lyophilization or inert atmosphere packaging (argon) to mitigate hydrolysis and oxidation .

Advanced: How can AI-driven models optimize the compound’s synthesis and mechanistic studies?

Methodological Answer:

  • Synthesis Optimization : Deploy machine learning (ML) algorithms (e.g., Bayesian optimization) to predict reaction yields based on solvent polarity, catalyst loading, and temperature .
  • Mechanistic Elucidation : Train neural networks on DFT (density functional theory) data to simulate reaction pathways for deuteration and side-chain modifications.
  • High-Throughput Screening (HTS) : Integrate robotic liquid handlers with AI for rapid iteration of reaction conditions in microplate formats .

Basic: What are the critical parameters for designing dose-response studies in preclinical models?

Methodological Answer:

  • Dose Range : Determine via pilot studies using logarithmic increments (e.g., 0.1–100 mg/kg) to establish NOAEL (no observed adverse effect level) and MTD (maximum tolerated dose).
  • Endpoint Selection : Prioritize biomarkers linked to phenothiazine pharmacology (e.g., dopamine receptor occupancy via PET imaging).
  • Statistical Power : Use power analysis (α=0.05, β=0.2) to calculate cohort sizes, ensuring reproducibility across ≥3 independent trials .

Advanced: How can researchers validate the compound’s target engagement in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated analog to pull down target proteins from tissue lysates, followed by LC-MS/MS identification.
  • In Vivo Imaging : Use deuterium-labeled tracers in combination with MRI or fluorescence tomography to visualize spatial distribution and target binding.
  • Knockout/RNAi Models : Compare pharmacological effects in wild-type vs. receptor-knockout models to confirm mechanism specificity .

Basic: What are the best practices for ensuring reproducibility in spectral data interpretation?

Methodological Answer:

  • Reference Standards : Co-analyze with non-deuterated analogs to benchmark NMR/MS peaks.
  • Data Sharing : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw spectral data in repositories like PubChem or ChEMBL .
  • Blinded Analysis : Use dual analysts to independently assign peaks, resolving discrepancies via consensus or third-party validation .

Advanced: How can multi-omics approaches elucidate the compound’s off-target effects?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cell lines to identify differentially expressed genes linked to unintended pathways.
  • Metabolomics : Use untargeted LC-MS to map metabolic perturbations, correlating findings with phenotypic assays (e.g., cytotoxicity).
  • Network Pharmacology : Integrate omics data into platforms like STRING or Cytoscape to visualize protein interaction networks and prioritize off-target validation .

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